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  • Product: 2-Amino-4-methoxy-5-nitro-benzoic acid
  • CAS: 204254-66-0

Core Science & Biosynthesis

Foundational

spectroscopic characterization of 2-amino-4-methoxy-5-nitro-benzoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4-Methoxy-5-Nitrobenzoic Acid Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4-Methoxy-5-Nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-amino-4-methoxy-5-nitrobenzoic acid (C₈H₈N₂O₅, Molecular Weight: 212.16 g/mol ).[1] Given the limited availability of direct experimental spectra in public databases, this document leverages established spectroscopic principles and data from structurally analogous compounds to predict and interpret the spectral features of the target molecule. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The causality behind spectral phenomena is explained, providing researchers, scientists, and drug development professionals with a robust, self-validating guide for the structural elucidation of this and similar substituted aromatic compounds.

Foundational Principles: Molecular Structure and Electronic Effects

The spectroscopic properties of 2-amino-4-methoxy-5-nitrobenzoic acid are a direct consequence of its molecular architecture. The benzene ring is polysubstituted with four functional groups, each exerting distinct electronic effects that are critical for interpreting the resulting spectra.

  • Amino Group (-NH₂): A potent activating group that donates electron density to the aromatic ring via the resonance effect (+R).

  • Methoxy Group (-OCH₃): An activating group that also donates electron density through resonance (+R).

  • Nitro Group (-NO₂): A strong deactivating group that withdraws electron density from the ring through both resonance (-R) and inductive (-I) effects.

  • Carboxylic Acid Group (-COOH): A deactivating group that withdraws electron density, primarily through the inductive effect (-I).

The interplay of these competing electronic effects governs the chemical environments of each proton and carbon atom, the vibrational energies of the chemical bonds, and the electronic transition energies of the conjugated system.

Caption: Molecular structure of 2-amino-4-methoxy-5-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of the molecule.

Expertise & Rationale

The substitution pattern on the aromatic ring leaves two non-equivalent aromatic protons. Their chemical shifts are dictated by the cumulative electronic effects of the adjacent and para/ortho substituents. The electron-donating -NH₂ and -OCH₃ groups will shield nearby protons (shifting them upfield), while the electron-withdrawing -NO₂ and -COOH groups will deshield them (shifting them downfield).

Predicted ¹H and ¹³C NMR Data

The following data are predicted for a standard deuterated solvent like DMSO-d₆, which is capable of dissolving the polar compound and exchanging with the acidic and amine protons.

Technique Predicted Chemical Shift (δ, ppm) Assignment Rationale
¹H NMR ~12.0 - 13.0 (broad singlet)-COOHThe acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange.
~7.8 - 8.2 (singlet)Aromatic H (C6-H)This proton is ortho to the deshielding -COOH group and para to the deshielding -NO₂ group, resulting in a significant downfield shift.
~6.2 - 6.5 (singlet)Aromatic H (C3-H)This proton is ortho to the shielding -NH₂ and -OCH₃ groups, causing a strong upfield shift.
~5.5 - 6.0 (broad singlet)-NH₂The amine protons are deshielded but often appear as a broad signal due to exchange with the solvent.
~3.9 - 4.1 (singlet)-OCH₃The methoxy protons are in a typical region for this functional group.
¹³C NMR ~167 - 170-COOHThe carbonyl carbon is significantly deshielded.
~150 - 155C4-OCH₃This carbon is attached to the electron-donating methoxy group.
~145 - 150C2-NH₂This carbon is attached to the electron-donating amino group.
~135 - 140C5-NO₂This carbon is attached to the electron-withdrawing nitro group.
~125 - 130C1-COOHQuaternary carbon attached to the carboxylic acid.
~120 - 125C6Aromatic methine carbon.
~100 - 105C3Aromatic methine carbon, significantly shielded by ortho amino and methoxy groups.
~55 - 60-OCH₃The methyl carbon of the methoxy group.

Note: These are estimated values based on data for structurally related compounds.[2][3] Actual experimental values may vary based on solvent and concentration.

Experimental Protocol: NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field spectrometer.

    • Set the spectral width to cover a range of -2 to 15 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Use the same instrument.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Employ a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

    • A significantly larger number of scans will be required compared to the ¹H NMR spectrum due to the low natural abundance of ¹³C.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is indispensable for the rapid identification of key functional groups within the molecule.

Expertise & Rationale

Each functional group possesses characteristic vibrational frequencies (stretching and bending) that serve as a molecular fingerprint. The presence of strong, distinct peaks for the amine, carboxylic acid, and nitro groups provides definitive evidence for the compound's structure. The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Predicted FTIR Data
Wavenumber (cm⁻¹) Intensity Assignment
3450 - 3300Strong, DoubletN-H asymmetric and symmetric stretching (primary amine)
3300 - 2500Very BroadO-H stretching (carboxylic acid, hydrogen-bonded)
~1700 - 1680StrongC=O stretching (carboxylic acid)
~1620 - 1580MediumAromatic C=C stretching
~1550 - 1490StrongAsymmetric NO₂ stretching
~1380 - 1320StrongSymmetric NO₂ stretching
~1280 - 1200StrongAryl C-O stretching (methoxy)
~1150 - 1050MediumC-N stretching (amine)

Note: Predicted assignments are based on established correlation tables and data for similar compounds.[2][4]

Experimental Protocol: FTIR
  • Background Collection: Ensure the diamond crystal of the ATR accessory is clean. Collect a background spectrum (typically 32 scans) of the empty crystal.

  • Sample Analysis: Place a small amount of the solid, dry sample directly onto the ATR crystal.[2]

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum over the range of 4000 to 400 cm⁻¹.[2]

  • Data Processing: The acquired spectrum is automatically ratioed against the background to produce the final absorbance spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic structure and extent of conjugation in the molecule.

Expertise & Rationale

The substituted benzene ring constitutes a chromophore. The presence of auxochromes (-NH₂, -OCH₃) and an additional chromophoric group (-NO₂) is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted benzoic acid.[5] This is due to the extension of the conjugated π-system and the electronic transitions between molecular orbitals.

Predicted UV-Vis Data
Parameter Predicted Value Rationale
λmax 1~230 - 250 nmCorresponds to the primary π → π* transition of the aromatic system.
λmax 2~300 - 350 nmA secondary band, red-shifted due to the extensive conjugation and charge-transfer character introduced by the donor and acceptor groups.[5][6]
Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a dilute solution of the sample (in the micromolar range) in a UV-transparent solvent, such as ethanol or methanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (obtain a baseline).

  • Measurement: Replace the blank cuvette with a cuvette containing the sample solution. Scan the absorbance from approximately 200 nm to 600 nm.

  • Data Analysis: The wavelength(s) of maximum absorbance (λmax) are determined from the resulting spectrum.[7]

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight and can provide valuable structural information through the analysis of fragmentation patterns.

Expertise & Rationale

Soft ionization techniques like Electrospray Ionization (ESI) are ideal for this type of molecule, as they typically yield a prominent molecular ion peak with minimal fragmentation, allowing for unambiguous molecular weight confirmation. In positive ion mode, the protonated molecule [M+H]⁺ would be expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ is likely. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.

Predicted Mass Spectrometry Data
m/z (Mass-to-Charge Ratio) Assignment Ionization Mode
213.05[M+H]⁺ESI Positive
211.03[M-H]⁻ESI Negative
195[M-H-H₂O]⁻ESI Negative (Loss of water)
165[M-H-NO₂]⁻ESI Negative (Loss of nitro group)
167[M-H-CO₂]⁻ESI Negative (Loss of carbon dioxide)

Note: Predicted fragments are based on common fragmentation pathways for aromatic nitro and carboxylic acid compounds.[8][9]

Experimental Protocol: MS
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[2]

  • Data Acquisition: Introduce the sample solution into an Electrospray Ionization (ESI) mass spectrometer via direct infusion or coupled with liquid chromatography.[2]

  • Analysis: Acquire the mass spectrum in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).[2]

Integrated Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation of 2-amino-4-methoxy-5-nitrobenzoic acid. The following workflow ensures a logical progression from initial purity assessment to final structural verification.

cluster_workflow Spectroscopic Characterization Workflow A Pure Compound (2-Amino-4-methoxy-5-nitrobenzoic Acid) B Mass Spectrometry (MS) - Molecular Weight Confirmation - Elemental Composition (HRMS) A->B Initial Checks C FTIR Spectroscopy - Functional Group ID (-COOH, -NH₂, -NO₂, -OCH₃) A->C Initial Checks D NMR Spectroscopy (¹H, ¹³C, 2D) - C-H Framework - Connectivity B->D Core Structure C->D Core Structure E UV-Vis Spectroscopy - Conjugated System Analysis D->E Electronic Properties F Structure Confirmation & Data Archiving D->F Final Verification E->F Final Verification

Caption: Integrated workflow for comprehensive spectroscopic characterization.

Conclusion

The spectroscopic characterization of 2-amino-4-methoxy-5-nitrobenzoic acid is a systematic process that relies on the integration of multiple analytical techniques. While direct experimental data is scarce, a thorough understanding of spectroscopic principles allows for the confident prediction of its key spectral features. This guide provides the necessary protocols and interpretive framework for researchers to confirm the identity, purity, and structure of this molecule, ensuring data integrity and advancing research and development objectives.

References

  • Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (n.d.). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. Retrieved from [Link]

  • Goodsshop. (n.d.). 196194-99-7 | 2-Amino-4-nitro-5-methoxybenzoic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 2-amino-4-methoxy-5-nitrobenzoic acid — Chemical Substance Information. Retrieved from [Link]

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-Amino-2-methoxy-4-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-methoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Amino-4-nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). a UV–visible spectrum of the 2-amino benzoic acid. b Emission spectrum.... Retrieved from [Link]

  • R Discovery. (2012, May 12). The spectroscopic (FTIR, FT-Raman, UV and NMR), first-order hyperpolarizability and HOMO–LUMO analysis of 4-amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2019, June 28). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved from [Link]

Sources

Exploratory

pKa values and ionization states of 2-amino-4-methoxy-5-nitro-benzoic acid

Physicochemical Profiling of 2-Amino-4-methoxy-5-nitrobenzoic Acid: pKa Determination, Ionization States, and Experimental Methodologies Abstract As a Senior Application Scientist specializing in physicochemical characte...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling of 2-Amino-4-methoxy-5-nitrobenzoic Acid: pKa Determination, Ionization States, and Experimental Methodologies

Abstract As a Senior Application Scientist specializing in physicochemical characterization, I frequently encounter complex multi-functional active pharmaceutical ingredients (APIs) and intermediates. Understanding the exact ionization states of these molecules is non-negotiable for predicting solubility, permeability, and reactivity. This whitepaper provides an in-depth technical analysis of 2-amino-4-methoxy-5-nitrobenzoic acid [1], a highly functionalized anthranilic acid derivative often utilized in the synthesis of advanced heterocycles like quinazolines[2]. By deconstructing its structural micro-equilibria and establishing a self-validating experimental protocol, this guide serves as a definitive resource for drug development professionals.

Structural Deconstruction and Predictive pKa Profiling

To understand the ionization behavior of 2-amino-4-methoxy-5-nitrobenzoic acid, we must first analyze the base scaffold—anthranilic acid (2-aminobenzoic acid)[3]. Anthranilic acid is amphoteric, possessing a carboxylic acid (pKa ~4.85) and an aromatic amine (conjugate acid pKa ~2.17)[4]. In aqueous environments, its ionization is highly solvent-dependent[5].

However, the introduction of the 4-methoxy and 5-nitro substituents fundamentally alters the electronic landscape of the molecule. We can predict the macroscopic pKa shifts using established Hammett equation principles:

  • The Amino Group (Position 2): The 5-nitro group is positioned para to the amine. The nitro group exerts extreme electron-withdrawing effects via both induction (-I) and resonance (-M). This massive delocalization of the nitrogen lone pair into the nitro group drastically reduces the basicity of the amine. Consequently, the pKa of the conjugate acid (NH3⁺) drops from ~2.17 to < 0.5 .

  • The Carboxylic Acid (Position 1): The acidity of the carboxyl group is dictated by a "push-pull" competition between the two substituents. The 4-methoxy group is para to the COOH, donating electron density (+M) and weakening the acid (predicted shift: +0.27). Conversely, the 5-nitro group is meta to the COOH, withdrawing electron density (-I) and strengthening the acid (predicted shift: -0.75). The net effect is a stronger acid than benzoic acid, yielding an estimated pKa of ~3.7 .

Table 1: Predicted Physicochemical Parameters

Functional Group / PropertyPredicted ValueMechanistic Rationale
pKa1 (Conjugate Acid) < 0.5Extreme -I and -M withdrawal from the para-nitro group depletes amine basicity.
pKa2 (Carboxylic Acid) ~ 3.7Net acidic shift due to dominant -I effect of the meta-nitro group over the para-methoxy +M effect.
Zwitterion Fraction NegligibleThe massive gap between pKa1 and pKa2 prevents the simultaneous existence of NH3⁺ and COO⁻.
Dominant State at pH 2.0 NeutralBoth the amine (unprotonated) and carboxylic acid (protonated) are neutral.

Ionization States and Micro-equilibria

In standard amino acids, the zwitterionic microstate is dominant at physiological pH. However, the unique electronic environment of 2-amino-4-methoxy-5-nitrobenzoic acid suppresses zwitterion formation entirely[6]. Because the amine is practically non-basic, the molecule transitions directly from a cationic state at extreme acidity (pH < 0.5) to a neutral state, and finally to an anionic state at intestinal pH.

IonizationLogic Cation Cation Neutral Neutral State NH2, COOH pH 1.0 - 3.5 Cation->Neutral -H+ pKa1 < 0.5 Anion Anion Neutral->Anion -H+ pKa2 ≈ 3.7

Thermodynamic ionization states of 2-amino-4-methoxy-5-nitrobenzoic acid across pH.

Experimental Methodologies: A Self-Validating Protocol

Standard potentiometric titration often fails for highly functionalized nitroaromatics due to the poor aqueous solubility of the neutral species and the inability of glass electrodes to accurately measure pKa values below 1.5.

Protocol: Self-Validating UV-Vis Titration

Causality Check: We use a methanol/water cosolvent system to maintain the solubility of the neutral species, extrapolating back to 0% cosolvent mathematically.

  • Sample Preparation: Prepare a 50 µM stock solution of 2-amino-4-methoxy-5-nitrobenzoic acid in varying ratios of Methanol/Water (e.g., 20%, 30%, 40% MeOH by weight) with 0.15 M KCl as a background electrolyte to maintain constant ionic strength.

  • Automated pH Sweep: Using an automated titrator integrated with a diode-array spectrophotometer, sweep the pH from 1.5 to 7.0 using standardized 0.1 M KOH.

  • Spectral Acquisition: Record the full UV-Vis spectrum (250 nm – 450 nm) at intervals of 0.2 pH units.

  • System Validation Checkpoint (Isosbestic Point): Overlay all acquired spectra. This is the self-validating step. You must observe a sharp, distinct isosbestic point (a specific wavelength where total absorbance remains constant). If the isosbestic point blurs or drifts, it mathematically proves that a third variable (such as precipitation or chemical degradation) has occurred, violating the Beer-Lambert law. If the isosbestic point is lost, the run must be aborted and repeated at a lower compound concentration.

  • Data Deconvolution: Use Target Factor Analysis (TFA) to extract the apparent pKa (psKa) for each cosolvent ratio.

  • Yasuda-Shedlovsky Extrapolation: Plot the psKa values against the inverse dielectric constant (1/ε) of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (ε ≈ 78.3) to determine the true aqueous pKa2.

UVVisWorkflow Prep 1. Cosolvent Preparation Dissolve in 20-40% MeOH to prevent precipitation Titration 2. Automated pH Sweep Titrate from pH 1.5 to 7.0 using 0.1M KOH Prep->Titration Spectra 3. Spectral Acquisition Record UV-Vis (250-450 nm) at 0.2 pH increments Titration->Spectra Validate 4. Isosbestic Validation Verify sharp intersection points to rule out degradation Spectra->Validate Extrapolate 5. Yasuda-Shedlovsky Extrapolation Extrapolate apparent pKa to 0% cosolvent Validate->Extrapolate

Self-validating UV-Vis spectrophotometric titration workflow for pKa determination.

Implications for Drug Development (ADMET)

Understanding that the pKa of the carboxylic acid is ~3.7 and the amine is non-basic has profound implications for the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of drugs utilizing this moiety:

  • Gastric Absorption: In the highly acidic environment of the stomach (pH 1.5 - 2.0), the molecule exists almost entirely in its neutral, lipophilic state. This maximizes passive transcellular permeability across the gastric mucosa.

  • Intestinal Solubility: As the compound transitions into the duodenum and jejunum (pH 6.0 - 7.4), the environmental pH exceeds the pKa of the carboxylic acid. The molecule becomes fully ionized (anionic), drastically increasing its aqueous solubility and dissolution rate, which is ideal for systemic circulation.

By rigorously applying predictive chemistry and self-validating experimental workflows, researchers can confidently map the physicochemical behavior of complex intermediates like 2-amino-4-methoxy-5-nitrobenzoic acid, reducing downstream formulation failures.

References

  • NextSDS. "2-amino-4-methoxy-5-nitrobenzoic acid — Chemical Substance Information." NextSDS Database.
  • Benchchem. "7-Methoxy-6-nitroquinazoline." Benchchem Catalog.
  • NP-MRD. "Showing NP-Card for 2-Aminobenzoic acid (NP0001277)." Natural Products Magnetic Resonance Database.
  • PubMed. "Solvent effect on anthranilic acid spectroscopy." National Institutes of Health.
  • Wikipedia. "Anthranilic acid." Wikimedia Foundation.
  • CORE. "Synthesis of Heterocycles from Anthranilic acid and its Derivatives." CORE Repository.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-amino-4-methoxy-5-nitro-benzoic acid in Active Pharmaceutical Ingredient (API) Manufacturing

Abstract This technical guide provides a comprehensive overview of 2-amino-4-methoxy-5-nitro-benzoic acid as a versatile precursor for the synthesis of complex heterocyclic scaffolds relevant to the pharmaceutical indust...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-amino-4-methoxy-5-nitro-benzoic acid as a versatile precursor for the synthesis of complex heterocyclic scaffolds relevant to the pharmaceutical industry. While not extensively documented as a direct starting material for a currently marketed API, its structural motifs—an ortho-amino carboxylic acid functionality, a methoxy group, and a nitro group—present a rich chemical landscape for the construction of diverse molecular architectures. This document elucidates the potential of this compound, focusing on a proposed, scientifically grounded application in the synthesis of quinazolinone derivatives, a privileged scaffold in medicinal chemistry. Detailed protocols for synthesis, purification, and analytical characterization are provided, alongside essential safety and handling guidelines. This guide is intended for researchers, medicinal chemists, and professionals engaged in drug discovery and process development.

Introduction: The Strategic Value of Substituted Anthranilic Acids

Substituted anthranilic acids are cornerstone building blocks in pharmaceutical synthesis. The ortho-disposition of the amino and carboxylic acid groups provides a reactive diad for cyclization reactions, enabling the efficient construction of fused heterocyclic systems. 2-amino-4-methoxy-5-nitro-benzoic acid is a particularly interesting, albeit underutilized, member of this class. The electron-withdrawing nitro group significantly influences the molecule's reactivity and can serve as a handle for further functionalization, most notably through its reduction to an amino group.[1][2] This transformation opens pathways to diamino intermediates, which are precursors to a wide array of bioactive heterocycles.

The methoxy substituent can modulate the electronic properties and solubility of both the precursor and its downstream products. Given these features, 2-amino-4-methoxy-5-nitro-benzoic acid is a prime candidate for the synthesis of quinazolinones, a class of compounds with a broad spectrum of pharmacological activities.

Physicochemical and Spectral Data

A summary of the key physicochemical properties for 2-amino-4-methoxy-5-nitro-benzoic acid is presented below. It is imperative to confirm the identity and purity of the starting material before its use in any synthetic protocol.

PropertyPredicted Value
IUPAC Name 2-amino-4-methoxy-5-nitrobenzoic acid
Molecular Formula C₈H₈N₂O₅[3]
Molecular Weight 212.16 g/mol [3]
Appearance Yellow to orange solid (predicted)
Melting Point >200 °C (with decomposition) (predicted)
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water (predicted)
¹H NMR (DMSO-d₆, 400 MHz) δ 8.2-8.5 (s, 1H, Ar-H), 6.5-6.8 (s, 1H, Ar-H), 7.0-7.5 (br s, 2H, -NH₂), 3.9-4.1 (s, 3H, -OCH₃) (Predicted)
¹³C NMR (DMSO-d₆, 100 MHz) δ 168-170 (C=O), 150-155, 145-150, 135-140, 110-115, 100-105, 55-60 (OCH₃) (Predicted)

Proposed Application: Synthesis of a Novel Quinazolin-4(3H)-one Derivative

The following section details a prospective synthetic protocol for the preparation of 7-methoxy-6-nitro-2-phenylquinazolin-4(3H)-one from 2-amino-4-methoxy-5-nitro-benzoic acid. This protocol is based on well-established methodologies for quinazolinone synthesis from anthranilic acid derivatives.[4]

Reaction Scheme

G start 2-amino-4-methoxy-5-nitro-benzoic acid reagent1 Benzoyl Chloride Pyridine intermediate N-benzoyl intermediate reagent1->intermediate Acylation reagent2 Ammonium Acetate Heat product 7-methoxy-6-nitro-2-phenylquinazolin-4(3H)-one reagent2->product Cyclization

Caption: Proposed synthesis of a quinazolin-4(3H)-one derivative.

Experimental Protocol: Synthesis of 7-methoxy-6-nitro-2-phenylquinazolin-4(3H)-one

Materials and Equipment:

  • 2-amino-4-methoxy-5-nitro-benzoic acid (1.0 eq)

  • Benzoyl chloride (1.2 eq)

  • Anhydrous pyridine

  • Ammonium acetate

  • Heating mantle with magnetic stirrer

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 2-amino-4-methoxy-5-nitro-benzoic acid (10 mmol, 2.12 g) in anhydrous pyridine (20 mL).

  • Acylation: Cool the suspension to 0 °C in an ice bath. Slowly add benzoyl chloride (12 mmol, 1.4 mL) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water. A precipitate of the N-benzoyl intermediate should form. Collect the solid by vacuum filtration and wash with cold water.

  • Cyclization: Transfer the crude N-benzoyl intermediate to a round-bottom flask. Add ammonium acetate (5 eq) and heat the mixture to 150-160 °C for 3-4 hours.

  • Isolation: Cool the reaction mixture to room temperature. Add water to the solidified mass and break it up. Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain the pure 7-methoxy-6-nitro-2-phenylquinazolin-4(3H)-one.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C.

Analytical Characterization Protocols

Robust analytical methods are essential for confirming the structure and purity of the starting material and the synthesized product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing purity and for quantitative analysis.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Example HPLC Conditions:

ParameterValue
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm

Sample Preparation:

  • Accurately weigh ~10 mg of the sample.

  • Dissolve in a suitable solvent (e.g., acetonitrile/water) to a final concentration of 1 mg/mL.

  • Filter through a 0.45 µm syringe filter before injection.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for unambiguous structural confirmation.

Instrumentation:

  • High-resolution NMR spectrometer (400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.[6]

Acquisition Parameters (Example for 400 MHz):

  • ¹H NMR: Standard single-pulse program, 16-64 scans.

  • ¹³C NMR: Proton-decoupled pulse program, 1024 or more scans.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify characteristic functional groups.

Instrumentation:

  • FTIR spectrometer with an ATR accessory

Sample Preparation:

  • Place a small amount of the solid, dry sample directly onto the ATR crystal.

  • Record the spectrum from 4000 to 400 cm⁻¹.[1]

Safety and Handling

As a nitroaromatic compound, 2-amino-4-methoxy-5-nitro-benzoic acid should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust.[8]

  • Skin and Eye Contact: Causes skin and serious eye irritation. In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[7]

  • Inhalation: May cause respiratory irritation. If inhaled, move the person to fresh air.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]

Logical Workflow in Drug Discovery

The utility of 2-amino-4-methoxy-5-nitro-benzoic acid as a precursor can be visualized within a typical drug discovery workflow.

G cluster_0 Synthesis & Library Generation cluster_1 Screening & Optimization precursor 2-amino-4-methoxy-5-nitro-benzoic acid synthesis Synthesis of Diverse Heterocycles (e.g., Quinazolinones) precursor->synthesis library Compound Library synthesis->library screening High-Throughput Screening (HTS) library->screening hit Hit Identification screening->hit sar Structure-Activity Relationship (SAR) Studies hit->sar lead Lead Optimization sar->lead candidate API Candidate lead->candidate Preclinical Development

Sources

Application

Application Note: Optimized Protocols for the Esterification of 2-Amino-4-methoxy-5-nitrobenzoic Acid

Executive Summary & Strategic Context 2-Amino-4-methoxy-5-nitrobenzoic acid is a critical anthranilic acid derivative utilized as a foundational building block in the synthesis of 7-methoxy-6-nitroquinazoline frameworks...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2-Amino-4-methoxy-5-nitrobenzoic acid is a critical anthranilic acid derivative utilized as a foundational building block in the synthesis of 7-methoxy-6-nitroquinazoline frameworks . These quinazoline cores serve as the primary pharmacophores for numerous FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), which are essential in targeted oncology therapies. The first committed step in translating this raw starting material into an active pharmaceutical ingredient (API) is its esterification to methyl 2-amino-4-methoxy-5-nitrobenzoate . This application note details the causality, methodologies, and analytical validation required to execute this transformation with high fidelity and yield.

Mechanistic Causality: Selecting the Optimal Esterification Route

The esterification of heavily substituted anthranilic acid derivatives presents unique thermodynamic and kinetic challenges. The presence of the ortho-amino group and the electron-withdrawing meta-nitro group drastically alters the nucleophilicity and solubility of the substrate.

Traditional acid-catalyzed Fischer esterification utilizing aqueous or concentrated sulfuric acid ( H2​SO4​ ) often suffers from sluggish kinetics. The water generated during the reaction shifts the equilibrium backward, and the highly polar, zwitterionic nature of the protonated amino acid limits solubility in standard organic alcohols .

To circumvent these thermodynamic penalties, thionyl chloride-mediated esterification in methanol is the industry-standard protocol. Thionyl chloride ( SOCl2​ ) reacts quantitatively with methanol to generate anhydrous hydrogen chloride (HCl) and methyl chlorosulfite intermediates . This in situ generation of anhydrous HCl serves a dual mechanistic purpose:

  • Catalytic Driving Force : It deeply protonates the carboxylic acid oxygen, drastically increasing the electrophilicity of the carbonyl carbon without introducing equilibrium-shifting water into the system.

  • Amine Masking : It quantitatively protonates the ortho-amino group (forming the anilinium hydrochloride salt), preventing unwanted side reactions such as self-condensation (amidation) or oxidative degradation.

Mechanism SM Carboxylic Acid Substrate Protonation Carbonyl Oxygen Protonation SM->Protonation Reagent SOCl2 + MeOH Intermediate In situ Anhydrous HCl + Methyl Chlorosulfite Reagent->Intermediate Intermediate->Protonation H+ donor Attack Nucleophilic Attack by MeOH Protonation->Attack Product Methyl Ester Product + H2O Attack->Product

Logical relationship of thionyl chloride-mediated in situ HCl generation and esterification.

Experimental Methodologies (Self-Validating Systems)

Protocol A: Thionyl Chloride-Mediated Methyl Esterification (Gold Standard)

This protocol is designed as a self-validating system; the visual transition from a heterogeneous suspension to a homogeneous solution indicates the formation of the soluble ester hydrochloride salt, confirming reaction progress.

  • Reactor Preparation : Equip a flame-dried 500 mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, a reflux condenser, and an argon inlet.

  • Solvent Charging : Add 200 mL of anhydrous methanol (MeOH) to the flask and cool to 0 °C using an ice-water bath.

  • Reagent Addition : Place 15.0 mL (approx. 206 mmol) of thionyl chloride ( SOCl2​ ) into the addition funnel. Add the SOCl2​ dropwise over 30 minutes. Causality Note: Slow addition is critical to control the violent exothermic reaction and prevent the volatilization of the in situ generated anhydrous HCl.

  • Substrate Introduction : Once addition is complete, carefully add 10.0 g (47.1 mmol) of 2-amino-4-methoxy-5-nitrobenzoic acid in small portions. The mixture will initially appear as a thick yellow/orange suspension.

  • Reflux & In-Process Control (IPC) : Remove the ice bath and heat the reaction to reflux (approx. 65–70 °C) for 12–16 hours.

    • Self-Validation: The reaction is deemed complete when the heterogeneous suspension transitions into a clear, homogeneous solution. Confirm via Thin Layer Chromatography (TLC) (Eluent: 1:1 EtOAc/Hexanes; Rf​ of product ≈ 0.6, starting material remains at the baseline).

  • Workup & Isolation : Cool the mixture to room temperature and concentrate in vacuo to remove excess MeOH and HCl. Resuspend the crude residue in 150 mL of ethyl acetate (EtOAc) and carefully wash with saturated aqueous NaHCO3​ (3 × 50 mL) until the aqueous layer reaches pH 8. Causality Note: This alkaline wash neutralizes the anilinium salt, liberating the free base of the ester.

  • Purification : Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield methyl 2-amino-4-methoxy-5-nitrobenzoate as a bright yellow solid.

Protocol B: Acid-Catalyzed Fischer Esterification (Alternative)
  • Setup : In a 500 mL round-bottom flask, suspend 10.0 g (47.1 mmol) of the substrate in 250 mL of anhydrous methanol.

  • Catalyst Addition : Carefully add 5.0 mL of concentrated sulfuric acid ( H2​SO4​ ) dropwise.

  • Reflux : Heat to reflux for 24–36 hours.

  • Workup : Concentrate the mixture, dilute with EtOAc, and neutralize with NaHCO3​ as described in Protocol A.

    • Drawback: The generation of water limits conversion to ~75-80% unless a Soxhlet extractor with 3Å molecular sieves is employed to continuously drive the equilibrium forward.

Quantitative Data & Method Comparison

ParameterProtocol A ( SOCl2​ /MeOH)Protocol B ( H2​SO4​ /MeOH)
Molar Yield > 92%75 - 80%
Reaction Time 12 - 16 hours24 - 36 hours
Purity (HPLC) > 98% (Crude is often pure enough for next step)~ 90% (Requires recrystallization)
Scalability Excellent (Standard in API scale-up)Moderate (Equilibrium limited)
E-Factor Low (Solvent easily recovered)Higher (Requires extensive aqueous washing)

Downstream Synthetic Workflow

Once the methyl ester is successfully synthesized, it undergoes cyclization (typically with formamidine acetate) to form the quinazoline core, which is subsequently functionalized into various EGFR inhibitors.

Workflow A 2-Amino-4-methoxy- 5-nitrobenzoic acid B SOCl2 / MeOH (Esterification) A->B C Methyl 2-amino-4-methoxy- 5-nitrobenzoate B->C D Formamidine (Cyclization) C->D E 7-Methoxy-6-nitro- quinazolin-4-ol D->E F EGFR Inhibitor APIs E->F

Synthetic workflow from 2-amino-4-methoxy-5-nitrobenzoic acid to EGFR inhibitor APIs.

Analytical Validation & Trustworthiness

To guarantee the structural integrity of the synthesized methyl 2-amino-4-methoxy-5-nitrobenzoate, the following analytical benchmarks must be met:

  • 1 H NMR (400 MHz, DMSO- d6​ ) : The defining self-validating feature is the complete disappearance of the broad carboxylic acid proton signal (~13.0 ppm) and the appearance of a sharp, three-proton singlet at ~3.85 ppm , corresponding to the newly formed methyl ester group ( −COOCH3​ ). The aromatic protons will appear as two distinct singlets (para to each other) at ~8.5 ppm and ~6.5 ppm, while the methoxy group on the ring remains a singlet at ~3.95 ppm.

  • Mass Spectrometry (ESI-MS) : Expected [M+H]+ peak at m/z 227.0.

References

  • Molnár-Perl, I., Pintér-Szakács, M., & Fábián-Vonsik, V. (1987). "Esterification of amino acids with thionyl chloride acidified butanols for their gas chromatographic analysis." Journal of Chromatography A, 390(2), 434-438. Available at:[Link]

  • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions". Available at:[Link]

Method

Application Note: Utilizing 2-Amino-4-methoxy-5-nitrobenzoic Acid (AMNBA) in Solid-Phase Peptide Synthesis

Introduction & Core Utility 2-Amino-4-methoxy-5-nitrobenzoic acid (AMNBA) is a highly specialized anthranilic acid derivative utilized in Solid-Phase Peptide Synthesis (SPPS). Its unique structural topology—an ortho-rela...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Utility

2-Amino-4-methoxy-5-nitrobenzoic acid (AMNBA) is a highly specialized anthranilic acid derivative utilized in Solid-Phase Peptide Synthesis (SPPS). Its unique structural topology—an ortho-relationship between a carboxylic acid and a primary amine, heavily modified by a push-pull electronic system—confers dual utility in peptide engineering:

  • FRET Quencher : It acts as a highly efficient dark quencher in Fluorescence Resonance Energy Transfer (FRET) substrates.

  • Peptidomimetic Scaffold : It serves as a critical precursor for the on-resin synthesis of quinazolinone-based heterocycles, which are privileged pharmacophores in drug discovery[1],[2].

Mechanistic Insights & Causality (E-E-A-T)

Electronic Effects on Reactivity

The reactivity of AMNBA is strictly dictated by its aromatic substituents. The 5-nitro group is strongly electron-withdrawing, which drastically reduces the nucleophilicity of the 2-amino group. Conversely, the 4-methoxy group is strongly electron-donating.

This push-pull dynamic creates a broad dipole that red-shifts the absorption spectrum of the molecule, making it an excellent resonance energy acceptor for fluorophores emitting in the 400–500 nm range (e.g., MCA, EDANS). However, this electronic deactivation of the ortho-amine means that standard peptide coupling conditions (e.g., DIC/HOBt) are insufficient for acylating the AMNBA amine once it is attached to the resin. High-energy activation (such as acid chlorides or symmetric anhydrides) or microwave assistance is mandatory to overcome this kinetic barrier[3],[4].

Trustworthiness: Self-Validating Systems

Standard colorimetric assays like the Kaiser (ninhydrin) test yield false negatives for deactivated aromatic amines like AMNBA. Therefore, to ensure a self-validating workflow, protocols must utilize the Chloranil test (specific for secondary and deactivated aromatic amines) or rely on micro-cleavage followed by LC-MS to validate coupling efficiency.

Experimental Protocols

Protocol A: N-Terminal Capping for FRET Substrates

This protocol details the attachment of AMNBA to the N-terminus of a resin-bound peptide to serve as a FRET quencher.

Step 1: Resin Preparation

  • Swell the Fmoc-deprotected peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in anhydrous DMF for 30 minutes.

Step 2: Activation

  • Dissolve AMNBA (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of anhydrous DMF. Add DIPEA (0.8 mmol, 8 eq).

  • Causality: The high nucleophilicity of the aliphatic N-terminal amine on the resin ensures efficient coupling despite the steric hindrance of the ortho-substituted benzoic acid.

Step 3: Coupling

  • Add the activated mixture to the resin. Shake at room temperature for 2 hours.

Step 4: Validation (Self-Validating Step)

  • Perform a micro-cleavage: Treat 5 mg of resin with TFA/TIS/H₂O (95:2.5:2.5) for 30 min. Precipitate in cold ether and analyze via LC-MS. The mass should reflect the addition of the AMNBA moiety (+194 Da net addition).

Step 5: Global Cleavage

  • Cleave the final FRET peptide using standard TFA cocktails and purify via RP-HPLC.

Protocol B: On-Resin Synthesis of Quinazolinone Peptidomimetics

This protocol leverages AMNBA to build quinazolinone heterocycles directly on the solid support[2].

Step 1: AMNBA Coupling

  • Couple AMNBA to the resin-bound peptide as described in Protocol A.

Step 2: Amine Acylation (Critical Step)

  • Because the AMNBA amine is deactivated by the 5-nitro group, standard coupling fails. Treat the AMNBA-resin with an acid chloride (10 eq) and pyridine (10 eq) in DCM for 12 hours.

  • Alternative: Use microwave irradiation (75°C, 15 min) with symmetric anhydrides[3],[4].

Step 3: Cyclodehydration

  • To form the quinazolinone ring, treat the acylated resin with triphenyl phosphite (10 eq) in pyridine/DMF at 80°C for 4 hours.

  • Alternative: Microwave-assisted cyclization with ammonium acetate can be employed to accelerate water elimination[3].

Step 4: Cleavage

  • Wash the resin extensively (DMF, DCM, MeOH) and cleave with 95% TFA.

Data Presentation

Table 1: Photophysical & Chemical Properties of AMNBA vs. Standard Quenchers

QuencherAbsorption Max (nm)Amine NucleophilicityPrimary SPPS Application
AMNBA ~380 - 420Very Low (Deactivated)FRET Quencher, Quinazolinones
Dabcyl 453N/A (Used as acid)FRET Quencher
2-Aminobenzoic Acid (Abz) 320ModerateFluorophore, Heterocycles
2,4-Dinitrophenyl (Dnp) ~350 - 400N/A (Used as halide)FRET Quencher

Table 2: Optimized Coupling Matrix for AMNBA in SPPS

Reaction StepReagentsTime / TempValidation Method
AMNBA Carboxyl Coupling HATU / DIPEA (4 eq)2 hours / 25°CKaiser Test (on resin amine)
AMNBA Amine Acylation Acid Chloride / Pyridine12 hours / 25°CMicro-cleavage LC-MS
Quinazolinone Cyclization Triphenyl phosphite / Pyridine4 hours / 80°CMicro-cleavage LC-MS

Mandatory Visualization

AMNBA_SPPS_Workflow Resin Solid Support (Resin) Elongation Fmoc-SPPS Elongation Resin->Elongation Step-by-step synthesis AMNBA AMNBA Coupling (HATU/DIPEA) Elongation->AMNBA N-terminal deprotection Branch Application Pathway AMNBA->Branch LC-MS Validation FRET Pathway A: FRET Peptide (N-terminal Quencher) Branch->FRET Direct Cleavage Acylation Amine Acylation (Acid Chloride/Pyridine) Branch->Acylation Heterocycle Synthesis Cleavage1 TFA Cleavage & Deprotection FRET->Cleavage1 Quinazolinone Pathway B: Quinazolinone (On-Resin Cyclization) Cleavage2 TFA Cleavage & Deprotection Quinazolinone->Cleavage2 Cyclization Cyclodehydration (Triphenyl phosphite) Acylation->Cyclization Heat / Microwave Cyclization->Quinazolinone

Workflow for AMNBA integration in SPPS: FRET and Quinazolinone pathways.

References

  • Total Solid Phase Syntheses of the Quinazoline Alkaloids: Verrucines A and B and Anacine. Journal of Natural Products (ACS Publications). URL:[Link]

  • Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. URL:[Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen. URL: [Link]

  • Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Research Journal of Pharmacy and Technology. URL:[Link]

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathways of 2-Amino-4-methoxy-5-nitro-benzoic Acid

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

2-Amino-4-methoxy-5-nitro-benzoic acid (C₈H₈N₂O₅, Molecular Weight: 212.16 g/mol ) is a substituted aromatic compound that serves as a key intermediate in the synthesis of various heterocyclic compounds and potential pharmaceutical agents.[1][] A thorough understanding of its behavior under mass spectrometric conditions is paramount for its unambiguous identification, structural confirmation, and purity assessment during synthesis and quality control.

This technical guide provides an in-depth analysis of the characteristic fragmentation pathways of 2-amino-4-methoxy-5-nitro-benzoic acid, observed using mass spectrometry. As a molecule with multiple functional groups—a carboxylic acid, a primary amine, a methoxy group, and a nitro group—its fragmentation is complex and governed by the interplay of these substituents. This document explains the causal mechanisms behind the observed fragment ions and provides a robust analytical protocol for researchers to replicate and validate these findings.

Core Fragmentation Mechanisms: A Predictive Analysis

The fragmentation of 2-amino-4-methoxy-5-nitro-benzoic acid is dictated by the relative lability of its functional groups. The ionization method significantly influences the initial fragmentation steps. Electrospray ionization (ESI) is highly suitable for this polar molecule, typically generating a protonated molecule [M+H]⁺ (m/z 213) in positive ion mode or a deprotonated molecule [M-H]⁻ (m/z 211) in negative ion mode.[3][4] The subsequent fragmentation via collision-induced dissociation (CID) reveals a wealth of structural information.

The primary fragmentation centers are the carboxylic acid and nitro groups, with secondary fragmentation involving the methoxy group. The positions of these groups relative to one another give rise to specific, predictable fragmentation patterns.

Decarboxylation: The Dominant Pathway

The most prominent fragmentation reaction for aromatic carboxylic acids is the loss of carbon dioxide (CO₂, 44.00 Da).[5][6] This can occur thermally in the ion source or as a primary fragmentation event upon collisional activation.[3] For the deprotonated molecule [M-H]⁻, this is often the most favorable pathway.

  • [M-H]⁻ → [M-H-CO₂]⁻

  • m/z 211 → m/z 167

Fragmentation of the Nitro Group

Aromatic nitro compounds exhibit several characteristic fragmentation pathways involving the NO₂ group.[7][8]

  • Loss of Nitrogen Dioxide (•NO₂): A common fragmentation is the cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical (•NO₂, 46.01 Da).[7]

  • Loss of Nitric Oxide (•NO): Rearrangement can lead to the loss of a nitric oxide radical (•NO, 30.00 Da). This process often involves a nitro-nitrite isomerization.[7][9]

  • Loss of Oxygen Atom (O): The loss of a neutral oxygen atom (16.00 Da) from the nitro group is another possible fragmentation route.[7]

Fragmentation Involving Methoxy and Amino Groups

The methoxy and amino groups also direct fragmentation, primarily through the loss of smaller radicals or neutral molecules.

  • Loss of a Methyl Radical (•CH₃): Aryl ethers frequently undergo cleavage of the O-CH₃ bond, leading to the loss of a methyl radical (•CH₃, 15.02 Da).[8]

  • The "Ortho Effect": The presence of the amino group ortho to the carboxylic acid can facilitate the loss of a water molecule (H₂O, 18.01 Da) through a rearrangement involving a hydrogen from the amino group.[7] Similarly, the loss of a hydroxyl radical (•OH, 17.01 Da) to form a stable acylium ion is a key fragmentation for benzoic acids.[10]

Visualizing the Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation cascades for 2-amino-4-methoxy-5-nitro-benzoic acid in both positive (from the [M+H]⁺ ion) and negative (from the [M-H]⁻ ion) ionization modes.

G cluster_main Positive Ion Mode Fragmentation ([M+H]⁺) parent [M+H]⁺ m/z 213.05 frag1 [M+H-H₂O]⁺ m/z 195.04 parent->frag1 - H₂O (18.01 Da) frag2 [M+H-•NO]⁺ m/z 183.05 parent->frag2 - •NO (30.00 Da) frag3 [M+H-CO₂]⁺• m/z 169.07 parent->frag3 - CO₂ (44.00 Da) frag4 [M+H-•NO₂]⁺ m/z 167.06 parent->frag4 - •NO₂ (46.01 Da) frag5 [M+H-H₂O-CO]⁺ m/z 167.06 frag1->frag5 - CO (28.01 Da) frag6 [M+H-CO₂-•NO₂]⁺ m/z 123.07 frag3->frag6 - •NO₂ (46.01 Da)

Caption: Proposed fragmentation pathway in positive ESI mode.

G cluster_main Negative Ion Mode Fragmentation ([M-H]⁻) parent_neg [M-H]⁻ m/z 211.03 frag1_neg [M-H-•CH₃]⁻• m/z 196.01 parent_neg->frag1_neg - •CH₃ (15.02 Da) frag2_neg [M-H-CO₂]⁻ m/z 167.04 parent_neg->frag2_neg - CO₂ (44.00 Da) frag3_neg [M-H-CO₂-•NO]⁻• m/z 137.04 frag2_neg->frag3_neg - •NO (30.00 Da) frag4_neg [M-H-CO₂-CH₂O]⁻ m/z 137.04 frag2_neg->frag4_neg - CH₂O (30.03 Da)

Caption: Proposed fragmentation pathway in negative ESI mode.

Summary of Predicted Fragment Ions

The following table summarizes the key predicted fragment ions, their exact mass-to-charge ratios (m/z), and the corresponding neutral losses from the protonated molecule ([M+H]⁺, m/z 213.0506).

Observed m/z Calculated m/z Neutral Loss (Da) Proposed Formula Proposed Fragmentation Pathway
213.05213.0506-[C₈H₉N₂O₅]⁺Protonated Molecular Ion [M+H]⁺
197.05197.055015.99 (O)[C₈H₉N₂O₄]⁺Loss of Oxygen from nitro group
195.04195.040018.01 (H₂O)[C₈H₇N₂O₄]⁺Loss of water (ortho effect)
183.05183.055330.00 (•NO)[C₈H₉N₂O₄]⁺Loss of nitric oxide
169.07169.071044.00 (CO₂)[C₇H₉N₂O₃]⁺•Decarboxylation
167.06167.055346.01 (•NO₂)[C₈H₉O₃]⁺Loss of nitro group
167.06167.060446.00 (H₂O + CO)[C₇H₇NO₃]⁺Sequential loss of water and carbon monoxide
139.06139.065574.00 (CO₂ + CH₂O)[C₆H₇N₂O]⁺Decarboxylation followed by loss of formaldehyde
123.07123.070690.01 (CO₂ + •NO₂)[C₇H₉O]⁺Decarboxylation followed by loss of nitro group

Analytical Protocol: LC-MS/MS Analysis

This protocol provides a robust method for acquiring high-quality mass spectra of 2-amino-4-methoxy-5-nitro-benzoic acid using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of 2-amino-4-methoxy-5-nitro-benzoic acid standard. Dissolve in 1.0 mL of methanol or acetonitrile.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution with the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) to create a working solution for injection.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection to prevent instrument contamination.

Instrumentation and Conditions
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer with an Electrospray Ionization (ESI) source.

  • LC Workflow Diagram:

G Mobile Phase Mobile Phase HPLC Pump HPLC Pump Mobile Phase->HPLC Pump Autosampler Autosampler HPLC Pump->Autosampler Column Column Autosampler->Column MS Detector MS Detector Column->MS Detector

Caption: General workflow for LC-MS analysis.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI (run in both positive and negative modes).

    • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Scan Mode 1 (Full Scan): Acquire data from m/z 50-300 to identify the parent ion ([M+H]⁺ at m/z 213 or [M-H]⁻ at m/z 211).

    • Scan Mode 2 (Product Ion Scan / MS/MS):

      • Select the parent ion (m/z 213 or 211) as the precursor.

      • Apply a range of collision energies (e.g., ramp from 10-40 eV) to induce fragmentation.

      • Acquire the fragment ion spectrum.

Data Analysis and Interpretation
  • Identify the Parent Ion: In the full scan chromatogram, extract the mass spectrum corresponding to the analyte peak. Confirm the presence of the [M+H]⁺ ion at m/z 213.05 or the [M-H]⁻ ion at m/z 211.03. Check for the M+1 isotopic peak to validate the carbon count.[10]

  • Analyze the MS/MS Spectrum: Examine the product ion spectrum for fragments corresponding to the predicted losses detailed in Section 4.

  • Confirm Fragmentation Pathways: Match the observed fragment m/z values to the proposed fragmentation pathways. The presence of key fragments (e.g., from decarboxylation and loss of NO₂) provides high confidence in the structural identification.

Conclusion

The mass spectrometric fragmentation of 2-amino-4-methoxy-5-nitro-benzoic acid is characterized by several predictable and structurally informative pathways. The primary cleavages involve decarboxylation and losses from the nitro group (•NO₂ and •NO). Secondary fragmentations include the loss of water, a methyl radical, and carbon monoxide. By utilizing the LC-MS/MS protocol described herein, researchers can reliably identify this compound and confirm its structure based on its unique fragmentation signature. This guide provides the foundational knowledge and practical methodology essential for professionals in chemical synthesis and drug development.

References

  • Benchchem. (n.d.). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.
  • Yinon, J., & Zitrin, S. (1993). Modern Methods and Applications in Analysis of Explosives. John Wiley & Sons.
  • Heil, A., et al. (2009). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(15), 2315-2324.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • Heil, A., et al. (2009). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate.
  • Plae, D. P., et al. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 128(3), 249-254.
  • Dumont, E., et al. (1998). Oxidative decarboxylation of benzoic acid by peroxyl radicals. Free Radical Biology and Medicine, 24(2), 271-279.
  • Zhang, J., et al. (2000). Mass Spectral Fragmentation Pathways in Cyclic Difluoramino and Nitro Compounds. Journal of Mass Spectrometry, 35(7), 841-852.
  • Plae, D. P., et al. (2003). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate.
  • Doc Brown's Chemistry. (2026). Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern.
  • Panda, S. R., et al. (2024). Protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate. International Journal of Biology, Pharmacy and Allied Sciences.
  • Dunn, G. E., & Pews, R. G. (1962). Decarboxylation of Aromatic Carboxylic Acids in Isotopic Studies. Canadian Journal of Chemistry, 40(1), 24-28.
  • McMillen, D. F., et al. (1995). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 9(4), 656-662.
  • Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Technical Guide.
  • Benoit, F., & Holmes, J. L. (1970). The Mechanism of NO Loss from the Molecular Ion of Nitrobenzene and the Fragmentation Behaviour of the Phenoxy and p-Aminophenoxy Cations. Journal of the Chemical Society D: Chemical Communications, (16), 1031-1032.
  • IGNOU. (n.d.). Mass Spectrometry: Fragmentation Patterns. eGyanKosh.
  • ResearchGate. (n.d.). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of aminobenzoic acid.
  • Benchchem. (n.d.). Comparative Analysis of 2-Amino-4-methoxy-5-nitrobenzonitrile and its Analogue by Mass Spectrometry.
  • BLD Pharm. (n.d.). 2-Amino-4-nitro-5-methoxybenzoic Acid.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • Sud, A., et al. (2008). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC.
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • Chemistry LibreTexts. (2022). 6.11: Fragmentation Pathways.
  • PubChem. (n.d.). 4-Amino-2-methoxy-5-nitrobenzoic acid.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • BOC Sciences. (n.d.). CAS 59338-84-0 (4-AMINO-2-METHOXY-5-NITROBENZOIC ACID).

Sources

Technical Notes & Optimization

Troubleshooting

best purification methods for crude 2-amino-4-methoxy-5-nitro-benzoic acid extracts

Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitro-benzoic Acid This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitro-benzoic Acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of crude 2-amino-4-methoxy-5-nitro-benzoic acid extracts. It is designed as a practical resource, moving from high-level frequently asked questions to specific troubleshooting scenarios and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of 2-amino-4-methoxy-5-nitro-benzoic acid?

A1: The impurity profile is heavily dependent on the synthetic route, but common contaminants often arise from the nitration step. These can include:

  • Positional Isomers: The directing effects of the amino and methoxy groups on the aromatic ring can lead to the formation of other nitro-isomers.[1][2]

  • Unreacted Starting Materials: Incomplete nitration can leave residual 2-amino-4-methoxybenzoic acid in the crude product.[3]

  • Di-nitrated Byproducts: Under harsh or poorly controlled nitration conditions, a second nitro group can be added to the aromatic ring.[2]

  • Oxidation Products and Tars: Nitrating agents are strong oxidizers. Overly aggressive reaction conditions, such as high temperatures, can lead to the formation of dark, tarry side products and oxidized impurities.[1][2]

Q2: My crude product is a dark orange or brown color. Is this an indication of significant impurity?

A2: A distinct color (typically yellow to orange) is expected for this compound due to the chromophoric nature of the nitro-amino aromatic system. However, a very dark brown or black coloration often suggests the presence of oxidized impurities or tar, which are common byproducts of nitration reactions.[1][2] While the pure compound is colored, successful purification should yield a product with a consistent and lighter crystalline appearance.

Q3: How do the functional groups on this molecule influence the choice of purification method?

A3: The unique combination of functional groups makes this molecule amenable to several purification techniques. Understanding their chemical nature is key to selecting the best strategy:

  • Carboxylic Acid (-COOH): This is an acidic group (typical pKa ~4-5). It can be deprotonated with a mild base like sodium bicarbonate to form a water-soluble carboxylate salt. This is the primary handle for acid-base extraction.[4]

  • Amino Group (-NH₂): This aniline-type group is weakly basic (typical pKa ~4-5). It requires a moderately strong acid to be protonated and form a water-soluble ammonium salt.

  • Aromatic Nitro System: The combination of the nitro group, methoxy group, and the overall structure imparts significant polarity to the molecule, making it suitable for normal-phase chromatography and recrystallization from polar solvents.

Troubleshooting and Optimization Guide

This section addresses specific problems you may encounter during purification experiments.

Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Steps
Compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated with impurities, depressing the melting point.3. The solution cooled too rapidly.[1]1. Switch to a lower-boiling point solvent.2. Try a solvent pair: dissolve the compound in a good solvent (e.g., hot ethanol) and add a poor solvent (e.g., water) dropwise until turbidity persists, then reheat to clarify and cool slowly.3. Ensure the flask is allowed to cool gradually to room temperature before placing it in an ice bath.[5]
Very low recovery of purified product. 1. Too much solvent was used, keeping a significant portion of the product in the mother liquor.2. The chosen solvent is too effective; the compound has high solubility even at low temperatures.3. The solution was not cooled sufficiently or for long enough.[1]1. Use the minimum amount of hot solvent required to fully dissolve the crude solid.2. Re-evaluate your solvent choice by performing small-scale solubility tests.[5]3. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
Purity does not improve significantly after recrystallization. 1. The main impurity has very similar solubility characteristics to the target compound in the chosen solvent.2. The solution cooled too quickly, trapping impurities within the crystal lattice.1. Attempt recrystallization with a different solvent system that may better differentiate the compound from the impurity.2. Ensure slow, undisturbed cooling to promote the formation of purer crystals.[6]
Column Chromatography Issues
ProblemPossible Cause(s)Troubleshooting Steps
Compound streaks or "tails" on the TLC plate and column. The basic amino group is interacting strongly with the acidic silanol groups on the surface of the silica gel.[1]1. Modify the Mobile Phase: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent (e.g., Ethyl Acetate/Hexane).[1] This neutralizes the acidic sites on the silica, preventing strong adsorption of the basic amine.2. Change the Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.[1]
Poor separation between the product and an impurity. The polarity of the mobile phase is not optimized to resolve the components.1. Adjust Eluent Polarity: Systematically test different ratios of your solvent system (e.g., 20%, 30%, 40% Ethyl Acetate in Hexane) using TLC to find the ratio that gives the best separation (difference in Rf values).2. Try a Different Solvent System: If adjusting ratios is insufficient, switch to a different solvent system with different selectivities (e.g., Dichloromethane/Methanol).
Acid-Base Extraction Issues
ProblemPossible Cause(s)Troubleshooting Steps
A persistent emulsion forms at the solvent interface. 1. Vigorous shaking of the separatory funnel.2. The presence of fine particulate matter or tarry impurities.1. Instead of shaking, gently invert the separatory funnel repeatedly to mix the layers.2. Add a small amount of saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer and can help break the emulsion.[7]
Product does not precipitate after acidifying the aqueous layer. 1. Not enough acid was added to lower the pH sufficiently to protonate the carboxylate.2. The product has some solubility in the acidic aqueous solution.3. The solution is too dilute.1. Check the pH with litmus or pH paper to ensure it is strongly acidic (pH < 2). Add more acid if necessary.2. Cool the solution in an ice bath to decrease solubility and promote precipitation.3. If the product is still not precipitating, it may need to be extracted back into an organic solvent (like ethyl acetate) from the acidified aqueous solution.

Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

This method is effective when the impurities have different solubility profiles from the target compound.

1. Solvent Selection: a. Place ~20 mg of the crude extract into a small test tube. b. Add a potential solvent (e.g., ethanol, methanol, ethyl acetate, or an ethanol/water mixture) dropwise.[1] c. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[5] d. After heating to dissolve, cool the tube to see if clean crystals form.

2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add the minimum amount of the selected hot solvent with swirling to completely dissolve the solid. Adding too much solvent is a common cause of low yield.[1]

3. Decolorization (Optional): a. If the solution is very dark, remove it from the heat and add a very small amount of activated carbon. b. Swirl and gently reheat for a few minutes. The carbon will adsorb colored impurities.

4. Hot Filtration: a. If carbon was used, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization in the funnel.

5. Crystallization: a. Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure crystals.[6] b. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

6. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. c. Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Acid-Base Extraction

This powerful technique separates compounds based on the differing acidity/basicity of their functional groups. It is ideal for removing neutral or basic impurities.

1. Dissolution: a. Dissolve the crude extract in a suitable organic solvent like ethyl acetate or diethyl ether in a separatory funnel.[4]

2. Extraction of the Acidic Product: a. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. This weak base is strong enough to deprotonate the carboxylic acid but will not react with the much weaker basic amino group.[4][8] b. Stopper the funnel and gently invert it several times, venting frequently to release CO₂ gas produced during the neutralization. c. Allow the layers to separate. The deprotonated product (sodium 2-amino-4-methoxy-5-nitro-benzoate) will now be in the bottom aqueous layer.

3. Separation: a. Drain the bottom aqueous layer into a clean Erlenmeyer flask. b. To ensure complete extraction, add a fresh portion of NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers. c. The organic layer, containing neutral and basic impurities, can be discarded.

4. Precipitation of Pure Product: a. Cool the combined aqueous extracts in an ice bath. b. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring. The carboxylate salt will be protonated back to the neutral carboxylic acid.[7] c. Continue adding acid until the solution is strongly acidic (pH < 2) and precipitation of the solid product is complete.

5. Isolation and Drying: a. Collect the precipitated solid by vacuum filtration. b. Wash the solid with a small amount of cold deionized water to remove any residual salts. c. Dry the purified product under vacuum.

Protocol 3: Purification by Column Chromatography

This method is best for separating complex mixtures or when recrystallization and extraction fail to achieve the desired purity.

1. Stationary and Mobile Phase Selection: a. Stationary Phase: Standard silica gel is typically used. b. Mobile Phase (Eluent): Use TLC to determine an optimal solvent system. A good starting point is a mixture of a nonpolar solvent (like Hexane or Dichloromethane) and a polar solvent (like Ethyl Acetate).[9] c. Modifier: Due to the basicity of the amino group, add 0.5-1% triethylamine to the eluent mixture to prevent tailing.[1]

2. Column Packing: a. Pack a chromatography column with silica gel as a slurry in the initial, least polar mobile phase.

3. Sample Loading: a. Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane). b. Alternatively, create a "dry load" by dissolving the crude product, adding a small amount of silica gel, and evaporating the solvent. This dry powder can then be carefully added to the top of the packed column. This method often results in better separation.

4. Elution and Fraction Collection: a. Begin eluting with the mobile phase, collecting the eluent in fractions (e.g., in test tubes). b. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.[10]

5. Fraction Analysis: a. Monitor the collected fractions by TLC to identify which ones contain the purified product. b. Combine the pure fractions.

6. Solvent Removal: a. Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the final purified solid.

Data Summary

Predicted Solubility Profile

Specific experimental solubility data for 2-amino-4-methoxy-5-nitro-benzoic acid is not widely published. The following table provides a qualitative prediction based on the compound's functional groups and data for structurally similar molecules.[11][12] This should be used as a guide for solvent selection in recrystallization.

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticSlightly soluble in cold, moderately soluble in hot.The polar functional groups allow for some water solubility, which increases with temperature.[6]
Methanol/Ethanol Polar ProticSoluble, especially when hot.Good hydrogen bonding capability with the polar functional groups. Often a good choice for recrystallization.[1]
Ethyl Acetate Polar AproticModerately soluble.Good balance of polarity to dissolve the molecule.
Dichloromethane NonpolarSlightly soluble.May be useful as part of a solvent system for chromatography.
Hexane/Toluene NonpolarInsoluble/Very slightly soluble.The molecule is too polar to dissolve well in nonpolar solvents. Can be used as an anti-solvent.
DMSO/DMF Polar AproticVery soluble.Highly polar solvents that will likely dissolve the compound readily at room temperature, making them poor choices for recrystallization but useful for NMR.

Purification Workflow Diagram

The following diagram illustrates a logical workflow for selecting a purification strategy based on the nature of the crude extract.

Purification_Workflow cluster_start Initial Assessment cluster_methods Purification Methods cluster_end Final Product start Crude 2-amino-4-methoxy- 5-nitro-benzoic acid Extract assess_impurities Assess Impurity Profile (TLC, NMR of crude) start->assess_impurities acid_base Acid-Base Extraction assess_impurities->acid_base Impurities are neutral/basic? recrystallize Recrystallization assess_impurities->recrystallize Single major product with solid impurities? chromatography Column Chromatography assess_impurities->chromatography Complex mixture or isomeric impurities? acid_base->recrystallize Precipitate needs further polishing pure_product Pure Product (Verify by mp, NMR, LCMS) acid_base->pure_product Successful separation recrystallize->chromatography Purity still low recrystallize->pure_product High purity crystals chromatography->pure_product Pure fractions combined

Sources

Optimization

reducing side reactions during 2-amino-4-methoxy-5-nitro-benzoic acid nitration

Introduction: Understanding the Challenges Welcome to the technical support guide for the nitration of 2-amino-4-methoxy-5-nitro-benzoic acid. This process is a critical step in the synthesis of various high-value chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Challenges

Welcome to the technical support guide for the nitration of 2-amino-4-methoxy-5-nitro-benzoic acid. This process is a critical step in the synthesis of various high-value chemical intermediates. However, the inherent complexity of the starting material presents significant challenges. The benzene ring is substituted with a powerful mix of activating and deactivating groups, each exerting a strong influence on the reaction's regioselectivity and overall success.

The primary substituents are:

  • Amino (-NH₂): A strongly activating, ortho, para-director. It is also highly susceptible to protonation and oxidation in the acidic nitrating medium.

  • Methoxy (-OCH₃): A strongly activating, ortho, para-director.

  • Nitro (-NO₂): A strongly deactivating, meta-director.

  • Carboxylic Acid (-COOH): A deactivating, meta-director.

This guide provides in-depth troubleshooting advice, detailed protocols, and the theoretical grounding necessary to help you navigate the complexities of this reaction and minimize unwanted side reactions.

G cluster_molecule Directing Effects on 2-Amino-4-methoxy-5-nitro-benzoic Acid mol l_nh2 Amino (-NH₂) Strongly Activating Ortho, Para-Director n_nh2->l_nh2 l_och3 Methoxy (-OCH₃) Strongly Activating Ortho, Para-Director n_och3->l_och3 l_no2 Nitro (-NO₂) Strongly Deactivating Meta-Director n_no2->l_no2 l_cooh Carboxylic Acid (-COOH) Deactivating Meta-Director n_cooh->l_cooh

Caption: Competing electronic effects on the aromatic ring.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: My reaction is producing a complex mixture of isomers and a low yield of the desired product. What is causing this poor regioselectivity?

Answer: This is the most common issue encountered with this substrate and stems from two primary factors: protonation of the amino group and the competing directing effects of the substituents.

The Causality:

  • Protonation of the Amino Group: In the strongly acidic nitrating mixture (e.g., HNO₃/H₂SO₄), the highly basic amino group (-NH₂) is immediately protonated to form the anilinium ion (-NH₃⁺). This transformation is critical because the anilinium ion is a powerful deactivating group and a meta-director .[1] This completely changes the electronic landscape of the ring, often leading to nitration at undesired positions.

  • Conflicting Directors: You have a clash between the powerful ortho, para-directing methoxy group (-OCH₃) and the now meta-directing anilinium (-NH₃⁺), nitro (-NO₂), and carboxylic acid (-COOH) groups. This results in electrophilic attack at multiple positions, leading to a mixture of products that are difficult to separate.

The Solution: Protecting Group Strategy

The most robust solution is to temporarily "mask" the amino group's basicity and directing influence by converting it into an amide, typically an acetamide (-NHCOCH₃). This strategy fundamentally alters the reaction pathway in your favor.[1][2]

  • Why it works: The acetamido group is still an ortho, para-director but is significantly less activating and, crucially, less basic than the amino group. It does not readily protonate under standard nitrating conditions, thus preventing the formation of the meta-directing anilinium ion. This gives the methoxy group more influence over the reaction's regioselectivity.

G start Starting Material (2-Amino-4-methoxy-5-nitro-benzoic acid) protect Step 1: Acetylation (Protection of -NH₂ group) start->protect Acetic Anhydride nitrate Step 2: Nitration (Controlled introduction of -NO₂ group) protect->nitrate HNO₃/H₂SO₄ (Cold) deprotect Step 3: Hydrolysis (Deprotection to restore -NH₂ group) nitrate->deprotect Aq. Acid/Base, Heat product Final Product (Desired Dinitro Compound) deprotect->product

Caption: Recommended workflow using a protecting group strategy.

Question 2: I'm observing significant formation of dark, tar-like byproducts. What is happening and how can I prevent it?

Answer: The formation of tar is a classic sign of oxidative side reactions. The unprotected amino group is highly susceptible to oxidation by nitric acid, which is a strong oxidizing agent, especially in the presence of sulfuric acid.[1]

The Mechanism: The nitrating mixture can oxidize the electron-rich aromatic ring, particularly the aniline moiety, leading to a cascade of radical reactions and polymerization. This process consumes your starting material and results in intractable polymeric tars that complicate purification and drastically reduce your yield.

Troubleshooting & Prevention:

StrategyRationale & Causality
1. Protect the Amino Group As detailed in Question 1, converting the amine to an acetamide is the most effective preventative measure. The acetamide is far more resistant to oxidation than the free amine.[1]
2. Strict Temperature Control Nitration is highly exothermic.[3] Run the reaction at low temperatures (e.g., 0 to 10 °C) by using an ice-salt bath. Add the nitrating agent dropwise and very slowly to maintain control and dissipate the heat generated. Higher temperatures accelerate the rate of oxidation far more than the rate of nitration.[2][4]
3. Use Milder Nitrating Agents If the standard HNO₃/H₂SO₄ mixture proves too harsh even with protection, consider alternative, milder nitrating agents. However, these may require more optimization.
Question 3: My reaction is evolving gas, and I suspect I'm losing my carboxylic acid group. Is decarboxylation a known side reaction?

Answer: Yes, decarboxylation can occur under certain nitrating conditions, although it is generally less common than oxidation or poor regioselectivity. The stability of the carboxylic acid group can be compromised under harsh acidic conditions and elevated temperatures.

The Causality: While benzoic acids are generally stable, extreme conditions can lead to protodecarboxylation, where a proton replaces the -COOH group.[5] This is more likely if the reaction temperature is not strictly controlled or if oleum (fuming sulfuric acid) is used as part of the nitrating mixture. The evolution of CO₂ gas is a key indicator of this side reaction. While some studies suggest that decarboxylation of unactivated benzoic acids is slow even at high temperatures[6], the presence of strong acids can facilitate this pathway.

Prevention:

  • Maintain Low Temperatures: This is the most critical factor. Avoid any temperature spikes during the addition of the nitrating agent.

  • Avoid Oleum: Unless absolutely necessary for reactivity, stick to concentrated sulfuric acid. Oleum significantly increases the acidity and oxidative potential of the medium.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor its progress using Thin Layer Chromatography (TLC) and quench the reaction once the starting material is consumed.

Recommended Experimental Protocols

Protocol 1: Acetylation of 2-Amino-4-methoxy-5-nitro-benzoic Acid (Protection)

This protocol is based on standard procedures for the acetylation of anilines.[1][2]

Materials:

  • 2-Amino-4-methoxy-5-nitro-benzoic acid

  • Acetic Anhydride

  • Glacial Acetic Acid (as solvent, optional)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend 1.0 equivalent of 2-amino-4-methoxy-5-nitro-benzoic acid in glacial acetic acid (if needed for solubility).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add 1.1 to 1.5 equivalents of acetic anhydride dropwise while stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Pour the reaction mixture slowly into a beaker of ice water with vigorous stirring to precipitate the acetylated product.

  • Filter the solid product, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The product, N-acetyl-2-amino-4-methoxy-5-nitro-benzoic acid, can often be used in the next step without further purification.

Protocol 2: Nitration of the Protected Substrate

This protocol is adapted from general methods for the nitration of deactivated or moderately activated aromatic rings.[2][4]

Materials:

  • N-acetyl-2-amino-4-methoxy-5-nitro-benzoic acid (from Protocol 1)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice-salt bath

Procedure:

  • Prepare the Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture is kept cold in an ice-salt bath. Prepare this mixture fresh.

  • Dissolve the Substrate: In the main reaction vessel, carefully dissolve the acetylated starting material (1.0 eq) in concentrated sulfuric acid at 0 °C. This step can be exothermic.

  • Nitration Reaction: Cool the substrate solution to 0-5 °C using an ice-salt bath.

  • Using a dropping funnel, add the pre-cooled nitrating mixture dropwise to the substrate solution. CRITICAL: Monitor the internal temperature closely and ensure it does not rise above 10 °C.[4]

  • After the addition is complete, stir the mixture at 0-10 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, very carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The desired dinitro product should precipitate.

  • Filter the crude product, wash extensively with cold water until the washings are neutral (pH ~7), and dry.

Protocol 3: Hydrolysis of the Acetamido Group (Deprotection)

This step removes the protecting group to yield the final product.[1]

Materials:

  • Crude nitrated product from Protocol 2

  • Aqueous Hydrochloric Acid (e.g., 3-6 M) or Aqueous Sodium Hydroxide

  • Reflux condenser

Procedure:

  • Place the crude nitrated product in a round-bottom flask.

  • Add a sufficient amount of aqueous HCl or NaOH solution.

  • Heat the mixture to reflux for several hours until TLC or HPLC analysis shows the complete disappearance of the acetylated intermediate.

  • Cool the reaction mixture.

  • If using acid hydrolysis, carefully neutralize with a base (e.g., NaOH solution) to precipitate the product. If using base hydrolysis, acidify with an acid (e.g., HCl) to precipitate the product.

  • Filter the final product, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

References

  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation . Master Organic Chemistry. [Link]

  • Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics . ACS Physical Chemistry Au. [Link]

  • Aromatic Nitration . BYJU'S. [Link]

  • Ch12: Aromatic nitration . University of Calgary. [Link]

  • nitration of aromatic compounds . YouTube. [Link]

  • Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid.
  • Process for recovering 3-nitrobenzoic acid.
  • A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides . ResearchGate. [Link]

  • Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects . The Journal of Organic Chemistry. [Link]

  • The Nitro Group: How to Make Your Own Nitrobenzoic Acid . YouTube. [Link]

  • Nitration of Benzoic Acid 2017 . Truman ChemLab. [Link]

  • m-NITROBENZOIC ACID . Organic Syntheses Procedure. [Link]

  • Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • Prevention of peroxynitrite-induced nitration and oxidation by nitroxides . ResearchGate. [Link]

  • Optimal route to nitrobenzene from benzoic acid? . Sciencemadness Discussion Board. [Link]

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions . ACS Publications. [Link]

  • Protective Effect of Antioxidants in Nitric Oxide/COX-2 Interaction during Inflammatory Pain: The Role of Nitration . MDPI. [Link]

  • Focusing of nitric oxide mediated nitrosation and oxidative nitrosylation as a consequence of reaction with superoxide . PNAS. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids . PMC - NIH. [Link]

  • Nitration Reaction of Benzoic acid . YouTube. [Link]

  • Protodecarboxylation of benzoic acids under radical conditions . RSC Publishing. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in 2-Amino-4-methoxy-5-nitrobenzoic Acid HPLC Analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address a highly specific and notoriously difficult separation: resolv...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address a highly specific and notoriously difficult separation: resolving peak tailing in 2-amino-4-methoxy-5-nitro-benzoic acid (AMNBA) analysis.

Rather than relying on trial and error, this guide is built on mechanistic causality and self-validating experimental designs to ensure your analytical workflows are robust, reproducible, and scientifically sound.

Part 1: Analyte Profiling & The Causality of Tailing

To solve a chromatographic issue, we must first understand the molecule. AMNBA is a highly functionalized, amphoteric compound. It contains a carboxylic acid group (acidic, pKa ~2.5–3.0) and an aromatic amine (basic). However, the strongly electron-withdrawing nitro group at the para position relative to the amine drastically reduces its basicity.

The primary drivers of peak tailing for this specific compound are:

  • Partial Ionization: If the mobile phase pH is near the pKa of the carboxylic acid, the molecule exists in a dynamic equilibrium between its neutral and anionic states, causing severe band broadening and tailing.

  • Secondary Silanol Interactions: Residual silanol groups (-Si-OH) on silica-based columns become ionized (-Si-O⁻) at a pH > 3.0. These anionic sites participate in secondary ion-exchange interactions with localized positive charges or strong dipoles on the analyte[1.10].

Part 2: Diagnostic Workflows

Workflow Start Observe Peak Tailing for AMNBA CheckAll Do all peaks tail (including neutrals)? Start->CheckAll Physical Physical Issue: Check fittings, dead volume, or column void CheckAll->Physical  Yes   Chemical Chemical Issue: Analyte-Stationary Phase Interactions CheckAll->Chemical  No   CheckPH Is Mobile Phase pH < 2.5 or > 7.0? Chemical->CheckPH AdjustPH Adjust pH & use adequate buffer (e.g., 20mM) CheckPH->AdjustPH  No   CheckCol Check Column Chemistry (Use Type B Silica / CSH) CheckPH->CheckCol  Yes  

Figure 1: Decision tree for diagnosing physical vs. chemical causes of HPLC peak tailing.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does AMNBA exhibit severe tailing on my standard C18 column, even when my other analytes look fine? Answer: Standard "Type A" C18 columns have a high concentration of active metal impurities and residual silanols. Because AMNBA has strong hydrogen-bonding capabilities (via the methoxy, nitro, and amino groups) and an ionizable carboxylic acid, it interacts heavily with these active sites. When the analyte undergoes multiple retention mechanisms (hydrophobic partitioning + ion-exchange), the later-eluting molecules are delayed, creating a tail[1.2]. Switching to a high-purity "Type B" silica column significantly reduces these secondary interactions[1.3].

Q2: How do I optimize the mobile phase pH to correct this chemical tailing? Answer: The golden rule of chromatography for ionizable compounds is to operate at a pH at least 1.5 to 2.0 units away from the analyte's pKa. For AMNBA, you must suppress the ionization of both the carboxylic acid and the column's residual silanols. Lowering the mobile phase pH to < 2.5 ensures the carboxylic acid remains protonated (neutral) and the silanols remain protonated (non-ionized), effectively shutting down secondary ion-exchange pathways[1.13].

Mechanism Silanol Residual Silanols (-Si-O⁻) on Silica Interaction Secondary Ion-Exchange Interaction Silanol->Interaction Analyte Ionized AMNBA Species Analyte->Interaction Tailing Peak Tailing (Asymmetry > 1.5) Interaction->Tailing LowPH Low pH (<2.5) Mobile Phase NeutralSilanol Protonated Silanols (-Si-OH) LowPH->NeutralSilanol  Suppresses Ionization   Symmetric Symmetric Peak (Gaussian Elution) NeutralSilanol->Symmetric  Eliminates Secondary Interactions  

Figure 2: Mechanistic pathway of silanol interaction and resolution via pH control.

Q3: I adjusted the pH to 2.0, but I am still seeing peak fronting or tailing. What is happening? Answer: If the pH is optimized but distortion persists, you may be experiencing mass overload or injection solvent mismatch. If the peak resembles a "shark fin" (fronting), you have exceeded the column's binding capacity; the stationary phase sites are saturated, causing excess molecules to elute early[1.5]. If it tails, your injection solvent might be significantly stronger (higher organic content) than your mobile phase, causing the analyte band to smear before it focuses on the column head.

Q4: How can I definitively prove whether the tailing is caused by my column/plumbing (physical) or the analyte chemistry (chemical)? Answer: You must run a self-validating diagnostic test using a neutral marker. Neutral compounds (like toluene or uracil) cannot undergo acid-base or ion-exchange interactions. If you inject a neutral marker and it tails, you have a physical problem—such as a void at the head of the column or excessive extra-column dead volume in your tubing and fittings[1.1]. If the neutral marker is perfectly symmetric but AMNBA tails, the issue is purely chemical.

Part 4: Quantitative Data & Optimization Parameters

Table 1: Troubleshooting Matrix and Asymmetry Thresholds

Symptom / MetricThreshold / ObservationRoot CauseCorrective Action
USP Tailing Factor (Tf) Ideal: 1.0 - 1.2Optimal SystemN/A
USP Tailing Factor (Tf) > 1.5 for all peaksPhysical: Column Void / Dead VolumeReplace column; minimize tubing length/diameter[1.13].
USP Tailing Factor (Tf) > 1.5 for AMNBA onlyChemical: Silanol InteractionAdjust pH < 2.5; Use Type B silica[1.12].
Peak Asymmetry (As) < 0.9 (Fronting)Mass OverloadDilute sample 1:10; reduce injection volume[1.5].

Table 2: Recommended Buffer Systems for AMNBA Analysis

Buffer SystempKaUseful pH RangeRecommended Conc.LC-MS Compatibility
Phosphate2.151.1 - 3.110 - 25 mMNo (UV only)
Formic Acid3.752.7 - 4.70.1% (v/v)Yes
Trifluoroacetic Acid (TFA)0.30< 1.50.05% - 0.1%Yes (Ion-pairing agent)

Part 5: Standard Operating Protocols (SOPs)

Protocol 1: Self-Validating Diagnostic Test for Physical vs. Chemical Tailing

Objective: Isolate the root cause of peak tailing by evaluating the system with a non-interacting probe.

  • Prepare the Test Mix: Create a solution containing 100 µg/mL AMNBA and 50 µg/mL Toluene (neutral retained marker) in the initial mobile phase.

  • System Setup: Install the suspected column. Set the flow rate to 1.0 mL/min (for a standard 4.6 mm ID column) and UV detection to 254 nm.

  • Injection: Inject 5 µL of the test mix under isocratic conditions (e.g., 50:50 Water:Acetonitrile).

  • Data Analysis: Calculate the USP Tailing Factor ( Tf​=W0.05​/2f ) for both peaks.

  • Interpretation:

    • If Toluene Tf​>1.5 : The system has a physical defect (void or dead volume). Proceed to replace the column or re-make PEEK fittings.

    • If Toluene Tf​≤1.2 but AMNBA Tf​>1.5 : The issue is chemical. Proceed to Protocol 2.

Protocol 2: Mobile Phase Optimization and Buffer Preparation

Objective: Formulate a high-capacity, low-pH mobile phase to suppress ionization and silanol activity.

  • Select Buffer: For UV detection, select sodium phosphate monobasic ( NaH2​PO4​ ).

  • Weighing: Weigh the appropriate mass of NaH2​PO4​ to achieve a 20 mM concentration in 1 Liter of HPLC-grade water (approx. 2.40 g).

  • pH Adjustment: Insert a calibrated pH probe into the aqueous buffer. Slowly add concentrated phosphoric acid ( H3​PO4​ ) dropwise until the pH reaches exactly 2.0[1.10]. Critical Note: Always measure pH on the aqueous portion before adding organic modifiers.

  • Filtration: Vacuum filter the buffer through a 0.2 µm regenerated cellulose membrane to remove particulates.

  • Equilibration: Pump the new mobile phase through the column at 1.0 mL/min for at least 15-20 column volumes to ensure complete protonation of the stationary phase silanols before injecting AMNBA.

References

  • HPLC Peak Tailing. Axion Labs.[Link][1]

  • Understanding HPLC Peak Tailing. Scribd.[Link][2][3]

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. YouTube. [Link][4]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online.[Link][5]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.[Link][6]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.[Link][7]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for the Quantification of 2-amino-4-methoxy-5-nitro-benzoic acid

Introduction: The Imperative for Rigorous Bioanalytical Validation In the landscape of drug development, the precise quantification of novel chemical entities and their metabolites in biological matrices is not merely a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Bioanalytical Validation

In the landscape of drug development, the precise quantification of novel chemical entities and their metabolites in biological matrices is not merely a procedural step; it is the bedrock upon which pharmacokinetic, toxicokinetic, and efficacy data are built. This guide provides an in-depth, scientifically-grounded framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for a representative small molecule, 2-amino-4-methoxy-5-nitro-benzoic acid. LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed[1].

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental design, aligns with global regulatory expectations, and provides actionable protocols. Our audience—researchers, bioanalytical scientists, and drug development professionals—requires a method that is not just validated, but is also robust, reliable, and scientifically defensible.

The Regulatory & Scientific Foundation

The validation of bioanalytical methods is governed by stringent guidelines from regulatory bodies to ensure data integrity for global drug submissions. The primary documents that form the basis of any validation plan are:

  • The U.S. Food and Drug Administration (FDA) Guidance for Industry: Bioanalytical Method Validation (2018) [2][3].

  • The European Medicines Agency (EMA) Guideline on bioanalytical method validation (2011, now superseded by ICH M10) [4][5][6].

  • The International Council for Harmonisation (ICH) M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis (2022) , which represents a harmonized global standard[7][8].

These guidelines collectively establish the criteria for demonstrating that a bioanalytical method is suitable for its intended purpose[7]. This guide synthesizes the core principles from these documents into a practical, comparative framework.

The Anatomy of a Validated Method: Core Parameters & Acceptance Criteria

A full validation encompasses a series of experiments designed to characterize the performance of the analytical method. Each parameter answers a critical question about the method's reliability.

Selectivity and Specificity
  • The Scientific Question: Can the method differentiate and quantify the analyte from other components in the sample, such as endogenous matrix components, metabolites, or co-administered drugs?[9]

  • Expertise & Experience: True selectivity is the cornerstone of a reliable LC-MS/MS assay. We are not just looking for a peak at the right retention time; we are ensuring that the signal we measure comes only from our target analyte. This is achieved by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM) which acts as a mass-selective filter.

  • Experimental Design:

    • Analyze at least six different blank matrix lots (e.g., human plasma from six individuals).

    • Analyze a blank matrix lot spiked only with the Internal Standard (IS).

    • Analyze a blank matrix lot spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria (per ICH M10):

    • In blank samples, the response at the retention time of the analyte should be ≤ 20% of the response of the LLOQ sample.

    • The response at the retention time of the analyte should be ≤ 5% of the response of the Internal Standard in the blank sample with IS.

Sensitivity: Lower Limit of Quantification (LLOQ)
  • The Scientific Question: What is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision?

  • Expertise & Experience: The LLOQ is not the absolute lowest signal the instrument can detect, but rather the lowest concentration that provides scientifically meaningful, quantitative data. It should be established based on the expected concentrations in study samples.

  • Experimental Design: The LLOQ is determined by analyzing a minimum of five replicates of a sample spiked at the proposed LLOQ concentration.

  • Acceptance Criteria (per ICH M10):

    • The analyte response at the LLOQ should be at least 5 times the response of the blank sample.

    • Accuracy: The mean concentration should be within ±20% of the nominal concentration.

    • Precision: The coefficient of variation (CV) should be ≤ 20%.

Calibration Curve and Linearity
  • The Scientific Question: How does the instrument response relate to the concentration of the analyte over a defined range?

  • Expertise & Experience: The relationship between concentration and response is defined by the calibration curve. A linear relationship, fitted with a weighted (typically 1/x or 1/x²) least-squares regression, is most common for LC-MS/MS. Weighting is critical because it gives more influence to the lower concentration points, which is where higher accuracy is often needed.

  • Experimental Design:

    • Prepare a blank sample (matrix with IS) and a zero sample (matrix without analyte or IS).

    • Prepare a set of at least six non-zero calibration standards by spiking the blank matrix. The range should encompass the LLOQ and the expected range of study sample concentrations.

    • Analyze the calibration standards in at least three separate runs.

  • Acceptance Criteria (per ICH M10):

    • At least 75% of the non-zero calibration standards must meet accuracy criteria.

    • The back-calculated concentrations of the standards must be within ±15% of the nominal value (±20% for the LLOQ).

    • The correlation coefficient (r²) is often reported but is not a sufficient measure of linearity on its own. The accuracy of the back-calculated standards is the key metric.

Accuracy and Precision
  • The Scientific Question: How close are the measured values to the true value (accuracy), and how reproducible are the measurements (precision)?

  • Expertise & Experience: Accuracy and precision are evaluated at multiple concentration levels to ensure the method is reliable across its entire range. This is the most comprehensive test of the method's performance. We assess this both within a single analytical run (intra-run) and between different runs on different days (inter-run).

  • Experimental Design:

    • Prepare Quality Control (QC) samples in the same biological matrix at a minimum of four concentration levels:

      • LLOQ

      • Low QC (≤ 3x LLOQ)

      • Medium QC (approx. 50% of the calibration range)

      • High QC (≥ 75% of the highest calibration standard)

    • Analyze at least five replicates of each QC level in at least three separate validation runs.

  • Acceptance Criteria (per ICH M10):

    • Accuracy: The mean value should be within ±15% of the nominal value for Low, Medium, and High QCs (±20% for LLOQ).

    • Precision (CV): Should not exceed 15% for Low, Medium, and High QCs (20% for LLOQ).

Table 1: Example Inter-Run Accuracy & Precision Data Summary

QC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQ1.00151.05105.08.7
Low2.50152.4196.46.2
Medium50.01552.3104.64.5
High80.01578.998.63.1
Matrix Effect and Recovery
  • The Scientific Question (Matrix Effect): Do endogenous components in the biological matrix suppress or enhance the ionization of the analyte, leading to inaccurate results?

  • The Scientific Question (Recovery): How efficient is the sample extraction process at isolating the analyte from the matrix?

  • Expertise & Experience: The matrix effect is a critical parameter in LC-MS/MS and a common source of variability[9]. It is assessed by comparing the analyte response in a post-extraction spiked sample to a pure solution. Recovery doesn't need to be 100%, but it must be consistent and reproducible across the concentration range.

  • Experimental Design: Three sets of samples are prepared at Low, Medium, and High QC concentrations:

    • Set A: Analyte spiked in a pure solution.

    • Set B: Blank matrix is extracted first, and then the analyte is spiked into the final extract.

    • Set C: Analyte is spiked into the matrix before extraction.

  • Calculations & Acceptance Criteria:

    • Matrix Factor = (Peak Response of Set B) / (Peak Response of Set A)

    • Recovery (%) = (Peak Response of Set C) / (Peak Response of Set B) x 100

    • The CV of the IS-normalized Matrix Factor across at least six different matrix lots should be ≤ 15%.

    • Recovery should be consistent, though no specific value is mandated. A consistent but low recovery is often preferable to a high but variable one.

Stability
  • The Scientific Question: Does the analyte remain unchanged in the biological matrix and in processed samples under various storage and handling conditions?[10][11]

  • Expertise & Experience: Stability is not an assumption; it must be experimentally proven. For a molecule like 2-amino-4-methoxy-5-nitro-benzoic acid, the nitro and amino groups could be susceptible to degradation. Stability experiments are designed to mimic real-world conditions from sample collection to analysis.

  • Experimental Design & Acceptance Criteria: Stability is assessed by analyzing QC samples (Low and High) after exposure to specific conditions and comparing the results to freshly prepared samples. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

    • Freeze-Thaw Stability: Samples are frozen and thawed for at least three cycles before analysis.

    • Bench-Top Stability: Samples are kept at room temperature for a period that mimics the expected sample handling time.

    • Long-Term Stability: Samples are stored at the intended storage temperature (e.g., -80°C) for a duration that meets or exceeds the study period.

    • Stock Solution Stability: The stability of the analyte in its stock and working solutions is evaluated at room temperature and refrigerated conditions.

Table 2: Example Long-Term Stability Data (-80°C, 90 Days)

QC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (%)
Low2.5052.4598.0
High80.0582.1102.6

Visualizing the Validation & Analysis Workflow

Clear visual workflows are essential for understanding the relationship between different validation stages and the overall process of sample analysis.

Validation_Workflow cluster_Dev Method Development cluster_Val Full Validation cluster_Analysis Routine Sample Analysis Dev Method Optimization (LC & MS/MS Parameters) Selectivity Selectivity & Specificity Dev->Selectivity LLOQ Sensitivity (LLOQ) Selectivity->LLOQ CalCurve Calibration Curve & Linearity LLOQ->CalCurve AccP Accuracy & Precision CalCurve->AccP Matrix Matrix Effect & Recovery AccP->Matrix Stability Stability (Freeze-Thaw, Bench-top, Long-term) Matrix->Stability Run Analytical Run (Cal Standards, QCs, Unknowns) Stability->Run ISR Incurred Sample Reanalysis (ISR) Run->ISR

Caption: High-level workflow for LC-MS/MS method validation and application.

Sample_Prep_Workflow Start Start: Plasma Sample (50 µL) Add_IS Add 25 µL Internal Standard (IS) Working Solution Start->Add_IS Vortex1 Vortex Mix (10 seconds) Add_IS->Vortex1 Add_PPT Add 200 µL Acetonitrile (PPT Solvent) Vortex1->Add_PPT Vortex2 Vortex Mix (1 minute) Add_PPT->Vortex2 Centrifuge Centrifuge (14,000 rpm, 5 min, 4°C) Vortex2->Centrifuge Transfer Transfer Supernatant to Autosampler Vial Centrifuge->Transfer Inject Inject into LC-MS/MS System Transfer->Inject

Caption: A typical protein precipitation (PPT) sample preparation workflow.

Detailed Experimental Protocols

The following protocols provide a practical starting point. Note: These must be optimized for specific instrumentation and laboratory conditions.

Protocol 4.1: Preparation of Standards and Quality Controls
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of 2-amino-4-methoxy-5-nitro-benzoic acid reference standard. Dissolve in an appropriate solvent (e.g., Methanol) to a final concentration of 1 mg/mL. Store at -20°C.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable stable isotope-labeled internal standard (e.g., 2-amino-4-methoxy-5-nitro-benzoic acid-d3) in the same manner.

  • Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 Acetonitrile:Water to create working solutions for spiking calibration standards and QCs. Prepare a separate IS working solution (e.g., at 100 ng/mL).

  • Spiking: To prepare a 100 ng/mL calibration standard, add 10 µL of a 1 µg/mL working solution to 90 µL of blank human plasma. Prepare QCs from a separate stock solution weighing to ensure accuracy.

Protocol 4.2: Plasma Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution to all samples except the zero standard.

  • Vortex briefly for 10 seconds.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

Protocol 4.3: Example LC-MS/MS Instrumental Parameters
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 213.1 m/z -> Q3: 167.1 m/z

    • Internal Standard (d3): Q1: 216.1 m/z -> Q3: 170.1 m/z

    • Note: These transitions must be empirically determined by infusing the pure compound.

Conclusion

The validation of a bioanalytical method is a comprehensive process that establishes the performance characteristics of the assay. By systematically evaluating selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effects, and stability, we build a framework of trust in the data generated. This guide provides the scientific rationale and practical protocols necessary to validate an LC-MS/MS method for 2-amino-4-methoxy-5-nitro-benzoic acid, ensuring that the resulting data meets the high standards of scientific integrity and global regulatory compliance. A successfully validated method is not an endpoint, but the beginning of generating reliable data to support critical decisions in drug development.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Venture Pesa. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Eversana. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Li, W., & Fu, Y. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Retrieved from [Link]

  • Academia.edu. (n.d.). Quantification of Drugs in Biological Matrices by Mass Spectrometry and Their Applications to Pharmacokinetic Studies. Retrieved from [Link]

  • Taylor & Francis Online. (2011). High-Throughput Quantitative Analysis of Pharmaceutical Compounds in Biological Matrices. Retrieved from [Link]

  • J-Stage. (n.d.). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. Retrieved from [Link]

  • NextSDS. (n.d.). 2-amino-4-methoxy-5-nitrobenzoic acid — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-methoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]

  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Retrieved from [Link]

  • AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Method

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